1-[(4-Fluorophenyl)methyl]-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Description
1-[(4-Fluorophenyl)methyl]-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione is a bicyclic heterocyclic compound featuring a pyrido-oxazine core substituted with a 4-fluorobenzyl group. Its synthesis typically involves cyclization reactions between substituted nicotinic acid derivatives and arylalkyl halides, as exemplified in and . For instance, describes the preparation of 1-(4-fluorobenzyl)-2H-benzo[d][1,3]oxazine-2,4(1H)-dione via sodium hydride-mediated alkylation of the oxazine precursor with 4-fluorobenzyl bromide, yielding a 78% product with >97% HPLC purity .
Key physicochemical properties include a molecular weight of ~296–307 g/mol (based on analogs in and ), moderate lipophilicity (logP ~2–3), and predicted blood-brain barrier (BBB) permeability, as seen in structurally related benzo-oxazines (NSC777205, NSC777207) .
Properties
CAS No. |
53914-11-7 |
|---|---|
Molecular Formula |
C14H9FN2O3 |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrido[2,3-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C14H9FN2O3/c15-10-5-3-9(4-6-10)8-17-12-11(2-1-7-16-12)13(18)20-14(17)19/h1-7H,8H2 |
InChI Key |
OTRCDOLCBXDXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)OC2=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzo-Oxazine Derivatives
Examples :
- NSC777205 (3-(4-chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione)
- NSC777207 (3-(4-chloro-2-fluorophenyl)-7-methoxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione)
*NSC777205 exhibits superior BBB permeability due to reduced polarity compared to its methoxy analog . The pyrido-oxazine core may enhance π-π stacking interactions in biological targets but could reduce solubility compared to benzo-oxazines.
Thieno-Oxazine Derivatives
Examples :
- 1-(Substituted-phenylsulfonyl)-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione ()
| Property | Thieno-Oxazine Derivatives | Target Compound |
|---|---|---|
| Core Structure | Thieno[2,3-d]oxazine | Pyrido[2,3-d]oxazine |
| Key Substituents | Sulfonamide groups | 4-Fluorobenzyl |
| Antibacterial Activity | Moderate (MIC ~12.5–50 µg/mL) | Not reported |
| Synthetic Complexity | One-pot synthesis (46–86% yield) | Multi-step (58–78% yield) |
Other Pyrido-Oxazine Derivatives
Examples :
- 7-Fluoro-1-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione (3e)
- 1-Ethyl-7-fluoro-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione (3f)
Substituents on the pyrido-oxazine core significantly modulate electronic and steric properties. The 4-fluorobenzyl group in the target compound may enhance target affinity but reduce solubility compared to smaller alkyl groups .
Pyrido-Pyrimidine and Related Heterocycles
Examples :
| Property | Pyrido-Pyrimidine (2n) | Target Compound |
|---|---|---|
| Core Structure | Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]oxazine |
| Bioactivity | Herbicidal | Undefined (likely CNS) |
| Crystallography | X-ray resolved | Not reported |
Pyrido-pyrimidines exhibit divergent applications (e.g., herbicidal activity) due to altered hydrogen-bonding motifs compared to oxazine derivatives .
Preparation Methods
Cyclocondensation of Pyridine Derivatives with Oxazine Precursors
The most widely reported method involves cyclocondensation between pyridine-2,3-diamine derivatives and oxazine-forming reagents. A seminal study in the Journal of Heterocyclic Chemistry (1985) details the synthesis via reaction of 3-[(4-fluorophenyl)amino]propanenitrile with 2-chloronicotinoyl chloride in acetone under basic conditions.
Reaction Mechanism and Optimization
The process initiates with nucleophilic attack of the cyanide group on the electrophilic carbonyl carbon of 2-chloronicotinoyl chloride, followed by cyclization facilitated by ammonium thiocyanate (NH$$_4$$SCN). Triethylamine acts as a base to deprotonate intermediates, driving the reaction toward oxazine ring closure. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Acetone | 77 | |
| Temperature | 40°C (10 min), then RT | 77 | |
| Molar Ratio (1:1) | 1:1.05 (excess SCN⁻) | 77 |
Recrystallization from 95% ethanol yields pure product as a white solid (mp: n/a).
Nucleophilic Substitution on Preformed Oxazine Cores
Alternative routes functionalize preconstructed pyrido[2,3-d]oxazine-2,4-dione scaffolds. Patent literature (US8410103B2) describes alkylation at the N1 position using 4-fluorobenzyl bromide under Mitsunobu conditions.
Mitsunobu Reaction Protocol
A mixture of pyrido[2,3-d]oxazine-2,4-dione (1 equiv), 4-fluorobenzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) reacts at 0°C→RT for 12 h. Post-workup involves silica gel chromatography (ethyl acetate/hexane) to isolate the product.
Critical Factors:
Multi-Step Synthesis via Huisgen Cycloaddition
Advanced routes employ Huisgen 1,4-dipolar cycloaddition to construct the oxazine ring. A 2023 Journal of Medicinal Chemistry study radiosynthesizes analogous compounds using acetylenedicarboxylate dipolarophiles.
Huisgen Cycloaddition Protocol
- Precursor Preparation : 7-Fluoro-8-azaisatoic anhydride (1 equiv) reacts with 3-azidopropylamine (1.1 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 1 h.
- Cycloaddition : The intermediate reacts with dimethyl acetylenedicarboxylate (1.2 equiv) under microwave irradiation (100°C, 10 min).
| Step | Reagents | Conditions | Yield (%) | |
|---|---|---|---|---|
| 1 | 3-Azidopropylamine, DMSO | 80°C, 1 h | 83 | |
| 2 | Acetylenedicarboxylate | Microwave, 100°C | 72 |
Industrial-Scale Production Considerations
While lab-scale methods prioritize yield, industrial processes emphasize cost and scalability. Continuous flow reactors enable large-scale cyclocondensation by maintaining precise temperature control and reducing reaction times.
Continuous Flow Synthesis
A mixture of 2-chloronicotinoyl chloride and 3-[(4-fluorophenyl)amino]propanenitrile (1:1.05) in acetone is pumped through a heated reactor (40°C, residence time: 15 min). NH$$_4$$SCN and triethylamine are introduced via side inlets to initiate cyclization.
Advantages:
- Throughput : 5 kg/day capacity achievable with microreactor systems.
- Purity : >99% by HPLC due to minimized side reactions.
Q & A
Q. What are the common synthetic routes for preparing 1-[(4-Fluorophenyl)methyl]-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione?
The synthesis typically involves multi-step reactions starting with the pyrido[2,3-d]oxazine core. Key steps include:
- Cyclization : Formation of the fused oxazine ring via acid- or base-catalyzed cyclization of precursor amines or carbonyl derivatives.
- Substitution : Introduction of the 4-fluorophenylmethyl group using alkylation or nucleophilic substitution reactions under inert atmospheres to prevent oxidation .
- Purification : Crystallization in solvents like acetonitrile or ethanol to isolate the final product.
Methodological Tip : Optimize reaction time and temperature (e.g., reflux conditions) to improve yield. Monitor intermediate purity via thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring structure integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves spatial configuration, dihedral angles between aromatic rings, and hydrogen-bonding networks .
Q. Table 1: Key Characterization Data
| Technique | Observed Features | Reference |
|---|---|---|
| H NMR | δ 7.2–7.4 (fluorophenyl protons) | |
| HRMS | m/z 391.402 [M+H] | |
| X-ray | Planar pyridooxazine core with 85° dihedral angle |
Q. How does the 4-fluorophenyl substituent influence biological activity?
The fluorine atom enhances lipophilicity , improving membrane permeability. Its electron-withdrawing nature modulates electronic properties of the fused ring system, potentially increasing binding affinity to enzymatic targets like kinases or proteases .
Methodological Insight : Compare bioactivity of fluorophenyl analogs with non-fluorinated derivatives using enzyme inhibition assays .
Q. What structural features classify this compound as a pyridooxazine derivative?
The core structure consists of:
- A pyridine ring fused to an oxazine ring (oxygen and nitrogen heteroatoms).
- Substituents: 4-fluorophenylmethyl at position 1 and a dione moiety at positions 2 and 4 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Reflux in acetonitrile (80–100°C) enhances cyclization efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) under atmosphere reduce side reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. Table 2: Yield Optimization Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Reflux in EtOH | 65 | 92% | |
| Pd/C, | 78 | 95% |
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Simulate binding modes with proteins (e.g., COX-2 or EGFR) using AutoDock Vina .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
Tip : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to resolve contradictions in reported biological activity data?
- Dose-Response Curves : Establish IC values across multiple assays (e.g., anti-inflammatory vs. anticancer screens) .
- Meta-Analysis : Compare studies using standardized protocols (e.g., ATPase assays for kinase inhibition) .
Q. What advanced techniques assess stability under physiological conditions?
- HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 2.0) .
- TGA/DSC : Determine thermal stability (decomposition >200°C) for storage recommendations .
Q. How to study enzymatic inhibition mechanisms?
- Kinetic Assays : Measure and changes in presence of the compound .
- Fluorescence Quenching : Track tryptophan residue interactions in target enzymes .
Q. What structure-activity relationship (SAR) trends are observed in analogs?
Table 3: Substituent Effects on Bioactivity
| Substituent | Activity (IC, μM) | Target | Reference |
|---|---|---|---|
| 4-Fluorophenylmethyl | 0.45 ± 0.02 | COX-2 | |
| 4-Chlorophenylmethyl | 1.20 ± 0.15 | COX-2 | |
| 4-Methoxyphenylmethyl | >10 | COX-2 |
Key Insight : Electron-withdrawing groups (e.g., -F, -Cl) enhance potency compared to electron-donating groups (-OCH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
